
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene is a coordination compound where nickel is coordinated with 2-propan-2-ylcyclopenta-1,3-diene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of nickel salts with 2-propan-2-ylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of nickel(II) chloride and 2-propan-2-ylcyclopenta-1,3-diene in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the 2-propan-2-ylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction can produce nickel(0) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands .
Aplicaciones Científicas De Investigación
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism by which Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene exerts its effects involves the coordination of the nickel center with the 2-propan-2-ylcyclopenta-1,3-diene ligand. This coordination can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Nickel(2+);cyclopenta-1,3-diene: Similar structure but without the 2-propan-2-yl group, leading to different reactivity and applications.
Nickel(2+);1,3-butadiene: Another nickel-diene complex with distinct properties and uses in catalysis.
Uniqueness
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the 2-propan-2-yl group, which can influence the electronic and steric properties of the compound. This can result in different reactivity and selectivity in catalytic processes compared to other nickel-diene complexes .
Propiedades
Fórmula molecular |
C16H22Ni |
|---|---|
Peso molecular |
273.04 g/mol |
Nombre IUPAC |
nickel(2+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Ni/c2*1-7(2)8-5-3-4-6-8;/h2*3,5,7H,4H2,1-2H3;/q2*-1;+2 |
Clave InChI |
XFEZBUDLHZHIJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


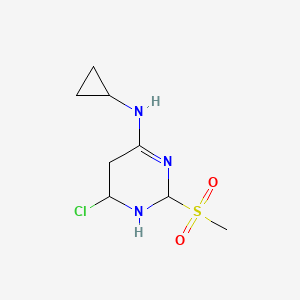
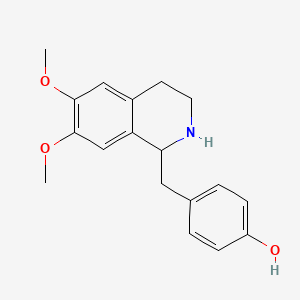
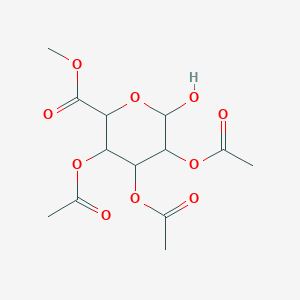

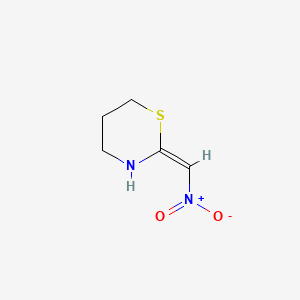
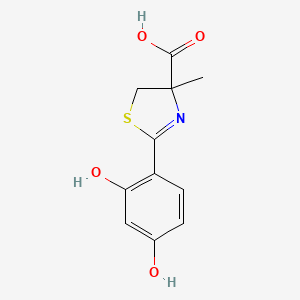
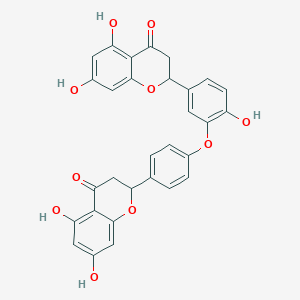
![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)
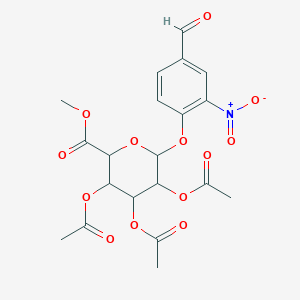
![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)


